![molecular formula C17H24N2O3Si B1521479 tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate CAS No. 1203499-24-4](/img/structure/B1521479.png)
tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Overview
Description
This compound is an organic molecule that contains a pyrido[3,4-b][1,4]oxazine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is substituted with a tert-butyl carboxylate group and a trimethylsilyl ethynyl group .
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of such compounds would depend on the functional groups present. For instance, the carboxylate group might undergo reactions typical of esters, while the ethynyl group could potentially participate in alkyne-type reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. These properties can be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity .Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Halogenated Derivatives
A method involving the use of trimethylsilyl halides has been utilized in synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines, showcasing the potential of similar tert-butyl-based compounds in organic synthesis (Ivanov et al., 2017).
Catalytic Applications in Acylation Chemistry
The use of tert-butyl-based compounds, similar to the tert-butyl group in the chemical of interest, has been effective in acylation reactions, demonstrating the potential of these compounds in catalytic applications (Mennenga et al., 2015).
Polymer Synthesis
The synthesis of polymethacrylates containing a 4-amino-pyridyl derivative, including a tert-butyl group, indicates the usefulness of such structures in the development of polymers (Mennenga et al., 2015).
Potential Biological Activities
Mosquito-larvicidal and Antibacterial Properties
Novel compounds synthesized using tert-butyl-based structures have shown moderate mosquito-larvicidal and antibacterial activities, suggesting potential applications in pest control and antibacterial drug development (Castelino et al., 2014).
Bioactive Compound Synthesis
The creation of bioactive compounds involving tert-butyl groups, as seen in various synthesized derivatives, points to the potential for developing new drugs or bioactive materials (Kumara et al., 2015).
Future Directions
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it might have applications in fields like medicinal chemistry, materials science, or chemical biology .
properties
IUPAC Name |
tert-butyl 5-(2-trimethylsilylethynyl)-2,3-dihydropyrido[3,4-b][1,4]oxazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3Si/c1-17(2,3)22-16(20)19-10-11-21-15-13(8-12-23(4,5)6)18-9-7-14(15)19/h7,9H,10-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJXYAVCSGBWNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CN=C2C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673651 | |
Record name | tert-Butyl 5-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | |
CAS RN |
1203499-24-4 | |
Record name | 1,1-Dimethylethyl 2,3-dihydro-5-[2-(trimethylsilyl)ethynyl]-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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